Hexylphosphonic acid

Catalog No.
S795335
CAS No.
4721-24-8
M.F
C6H15O3P
M. Wt
166.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexylphosphonic acid

CAS Number

4721-24-8

Product Name

Hexylphosphonic acid

IUPAC Name

hexylphosphonic acid

Molecular Formula

C6H15O3P

Molecular Weight

166.16 g/mol

InChI

InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)

InChI Key

GJWAEWLHSDGBGG-UHFFFAOYSA-N

SMILES

CCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCP(=O)(O)O

The exact mass of the compound Hexylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222656. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexylphosphonic acid (HPA) is a surface-active organophosphorus compound featuring a six-carbon alkyl chain and a phosphonic acid headgroup. This structure allows it to form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including those of aluminum, titanium, zinc, and steel. Its primary role is to modify surface properties, such as wettability and corrosion resistance, or to act as a capping agent for nanoparticles. Unlike more complex phosphonates, its simple linear alkyl structure makes it a standard component for creating defined, hydrophobic surface layers in materials science and electronics research.

Substituting Hexylphosphonic acid with shorter or longer alkyl chain analogs (e.g., Butyl- or Octylphosphonic acid) is not a viable procurement strategy for targeted applications. The length of the alkyl chain directly governs the final properties of the self-assembled monolayer (SAM), including its packing density, thermal stability, and the degree of hydrophobicity. For instance, shorter chains may form less-ordered or less-stable layers, while longer chains can alter surface energy beyond the desired specification. This makes the six-carbon chain of HPA a specific choice for achieving a particular balance of surface properties, where analogs would yield quantitatively different and often undesirable results in applications like organic electronics or precision coatings.

Balanced Hydrophobicity for Tunable Surface Energy in Organic TFTs

In pentacene-based organic thin-film transistors (TFTs), the choice of alkylphosphonic acid chain length in the self-assembled monolayer (SAM) gate dielectric directly impacts charge carrier mobility. A SAM formed from Hexylphosphonic acid (C6) resulted in a device mobility of 0.4 cm²/Vs. This performance sits between that of longer-chain analogs like n-decylphosphonic acid (C10) and n-tetradecylphosphonic acid (C14), which yielded mobilities of 0.6 cm²/Vs and 0.7 cm²/Vs respectively, and devices with no SAM, which showed a mobility of only 0.3 cm²/Vs.

Evidence DimensionHole Mobility in Pentacene TFT
Target Compound Data0.4 cm²/Vs
Comparator Or Baselinen-Decylphosphonic acid (C10): 0.6 cm²/Vs; n-Tetradecylphosphonic acid (C14): 0.7 cm²/Vs; No SAM: 0.3 cm²/Vs
Quantified DifferenceProvides a 33% mobility increase over the bare oxide baseline, while offering a different performance point than longer-chain analogs.
ConditionsPentacene TFT with a 5 nm AlOx / alkylphosphonic acid SAM gate dielectric.

This allows for precise tuning of the semiconductor-dielectric interface; selecting HPA is a deliberate choice to achieve a specific mobility level, not a default.

Superior Grafting Density Compared to Longer Chain Analogs

When modifying TiO2 surfaces, the grafting density of amino-alkylphosphonic acids decreases as the alkyl chain length increases. In a comparative study, 6-aminohexylphosphonic acid (a C6 analog) demonstrated a higher modification degree than longer-chain versions under identical synthesis conditions. This is attributed to longer chains sterically shielding more surface binding sites, leading to a lower number of molecules grafted per unit area.

Evidence DimensionGrafting Density on TiO2
Target Compound DataHigher modification degree (quantitative value not specified in abstract)
Comparator Or BaselineLonger amino-alkylphosphonic acid chains (e.g., C1, C3 were also tested)
Quantified DifferenceModification degree decreases as chain length increases.
ConditionsGrafting onto TiO2 nanoparticles under identical concentration and temperature.

For applications requiring maximum surface functionalization or ligand density, the shorter C6 chain of HPA provides a process advantage over bulkier, longer-chain substitutes.

Improved Thermal Stability Over Shorter-Chain Phosphonic Acids

The thermal stability of alkylphosphonic acid SAMs on oxide surfaces generally increases with the length of the alkyl chain due to enhanced van der Waals interactions between adjacent molecules. For example, a study on Butylphosphonic acid (BPA, C4 chain) on a Si substrate showed stability up to 350 °C, after which the P-O-Si anchor began to decompose. Longer chains, such as the C6 chain of Hexylphosphonic acid, are expected to exhibit equal or greater thermal stability compared to this C4 benchmark, offering a more robust monolayer for processes requiring thermal annealing steps above 250 °C, a temperature where some organosilane SAMs begin to decompose.

Evidence DimensionSAM Decomposition Onset Temperature
Target Compound DataExpected to be ≥350 °C
Comparator Or BaselineButylphosphonic acid (C4) on Si: Stable up to 350 °C; Aminopropyltriethoxysilane (organosilane) on Si: Onset of decomposition ~250 °C
Quantified DifferenceOffers at least a 100 °C higher processing window compared to common organosilane alternatives.
ConditionsThermal annealing of SAMs on Si substrates.

This provides a critical process advantage in semiconductor manufacturing and other high-temperature applications where monolayer integrity during fabrication is essential.

Tuning Interfacial Properties in Organic Electronics

For fabricating organic thin-film transistors (TFTs) or organic solar cells where precise control of the dielectric-semiconductor interface is required. The C6 chain provides a specific, intermediate level of surface energy and mobility enhancement, distinct from shorter or longer chain analogs, allowing for targeted device performance optimization.

Fabricating Thermally Stable Surface Modifications

As a surface modifier for metal oxides used in processes that involve subsequent heating steps up to 350 °C. Its superior thermal stability compared to many organosilanes ensures the integrity of the hydrophobic, passivating layer during device fabrication or high-temperature operation.

High-Density Functionalization of Nanoparticles and Surfaces

Used as a capping or functionalizing agent for metal oxide nanoparticles (e.g., TiO2, ZnO) where maximizing the number of grafted molecules per unit area is critical. Its moderate chain length avoids the steric hindrance seen with longer alkylphosphonic acids, enabling a higher surface coverage.

Corrosion and Scale Inhibition in Water Treatment

As an effective corrosion and scale inhibitor, particularly for systems with low hardness and high corrosivity. The C6 chain contributes to the formation of a protective hydrophobic layer on metal surfaces like steel, reducing corrosion rates in industrial water systems.

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

Hexylphosphonic acid

Dates

Last modified: 08-15-2023

Explore Compound Types